

# Application Notes and Protocols for MSD Degrader Assay of CCT373566

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT373566 |           |
| Cat. No.:            | B15621687 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

These application notes provide a comprehensive protocol for the quantification of B-cell lymphoma 6 (BCL6) protein degradation induced by the molecular glue degrader, **CCT373566**, using the Meso Scale Discovery (MSD) platform. This document includes detailed methodologies for cell culture, treatment, lysate preparation, and the MSD immunoassay, as well as a summary of expected quantitative data and a diagram of the relevant biological pathway.

#### Introduction

CCT373566 is a potent and orally active molecular glue degrader that targets the transcriptional repressor BCL6 for proteasomal degradation.[1][2] BCL6 is an oncogenic driver in several lymphoid malignancies, making it a key therapeutic target.[3][4] The MSD assay is a sensitive, electrochemiluminescence-based immunoassay suitable for the precise quantification of protein levels in cell lysates, offering a robust method to determine the efficacy of protein degraders like CCT373566.[5] This protocol outlines the steps to measure the degradation of BCL6 in lymphoma cell lines upon treatment with CCT373566.

## **BCL6 Signaling and Degradation Pathway**



Click to download full resolution via product page

### **Quantitative Data Summary**

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of **CCT373566** in diffuse large B-cell lymphoma (DLBCL) cell lines as determined by an MSD degrader assay.

| Cell Line  | Compound  | DC50 (nM) | Dmax (%) | Reference |
|------------|-----------|-----------|----------|-----------|
| OCI-Ly1    | CCT373566 | 0.7       | 92       | [6]       |
| Karpas 422 | CCT373566 | 1.0       | 85       | [6]       |

# **Experimental Protocols Materials and Reagents**

- Cell Lines: OCI-Ly1, Karpas 422 (or other relevant lymphoma cell lines)
- Compound: CCT373566 (dissolved in DMSO)
- Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), Penicillin/Streptomycin
- Reagents for Lysis:
  - MSD Tris Lysis Buffer
  - Protease Inhibitor Cocktail
  - Phosphatase Inhibitor Cocktail
  - PMSF
- MSD Assay Reagents:
  - MSD GOLD Streptavidin Plates
  - Capture Antibody: Biotinylated anti-BCL6 antibody



- Detection Antibody: SULFO-TAG labeled anti-BCL6 antibody (recognizing a different epitope than the capture antibody)
- MSD Blocker A
- MSD Read Buffer T
- Wash Buffer: PBS with 0.05% Tween-20
- Equipment:
  - Cell culture incubator (37°C, 5% CO2)
  - 96-well cell culture plates
  - Multichannel pipette
  - Plate shaker
  - Centrifuge
  - MSD Sector Imager

### **Experimental Workflow**

Click to download full resolution via product page

## **Detailed Methodologies**

- 1. Cell Culture and Treatment
- Culture OCI-Ly1 and Karpas 422 cells in RPMI-1640 medium supplemented with 10-20% FBS and antibiotics at 37°C in a 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of  $5 \times 10^4$  to  $1 \times 10^5$  cells per well.



- Prepare a dose-response curve of **CCT373566** in culture medium. A typical concentration range would be from 0.1 nM to 10  $\mu$ M. Include a DMSO-only vehicle control.
- Add the compound dilutions to the cells and incubate for the desired time (e.g., 24 hours).
- 2. Cell Lysis
- After incubation, pellet the suspension cells by centrifugation of the 96-well plate.
- Carefully remove the supernatant.
- Prepare a complete lysis buffer by adding protease and phosphatase inhibitors to the MSD
  Tris Lysis Buffer on ice.
- Add 50-100 μL of complete lysis buffer to each well.
- Incubate the plate on a shaker for 30 minutes at 4°C.
- Centrifuge the plate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant (lysate) for the MSD assay. Determine the protein concentration of the lysates using a BCA assay.
- 3. MSD Immunoassay
- Plate Coating: Add the biotinylated BCL6 capture antibody to the MSD GOLD Streptavidin plates and incubate for 1 hour at room temperature with shaking.
- Washing: Wash the plates three times with 150  $\mu$ L per well of wash buffer (PBS + 0.05% Tween-20).
- Blocking: Add 150  $\mu$ L of MSD Blocker A to each well and incubate for 1 hour at room temperature with shaking.
- Washing: Repeat the wash step.



- Sample Incubation: Add 25-50 μL of cell lysate (normalized for total protein concentration) to each well. Incubate for 1-2 hours at room temperature with shaking.
- · Washing: Repeat the wash step.
- Detection Antibody Incubation: Add 25 μL of the SULFO-TAG labeled BCL6 detection antibody to each well. Incubate for 1 hour at room temperature with shaking.
- Washing: Repeat the wash step.
- Plate Reading: Add 150  $\mu$ L of MSD Read Buffer T to each well and immediately read the plate on an MSD Sector Imager.
- 4. Data Analysis
- The MSD instrument software will provide electrochemiluminescence (ECL) signal values for each well.
- Normalize the ECL signal for each treatment condition to the vehicle (DMSO) control to determine the percentage of remaining BCL6.
- Plot the percentage of BCL6 remaining against the log concentration of CCT373566.
- Fit the data to a four-parameter logistic curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

### Conclusion

This protocol provides a robust and reproducible method for assessing the degradation of BCL6 by **CCT373566** using the Meso Scale Discovery platform. The high sensitivity and wide dynamic range of the MSD assay make it an ideal tool for characterizing the potency and efficacy of molecular glue degraders in a high-throughput format. This methodology is essential for the preclinical evaluation of novel cancer therapeutics targeting protein degradation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mesoscale.com [mesoscale.com]
- 2. mesoscale.com [mesoscale.com]
- 3. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. sciconx.org [sciconx.org]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MSD Degrader Assay of CCT373566]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621687#msd-degrader-assay-protocol-for-cct373566]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com